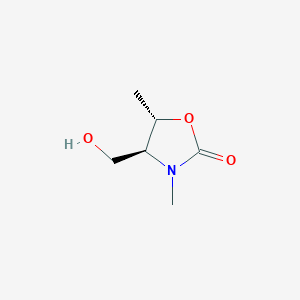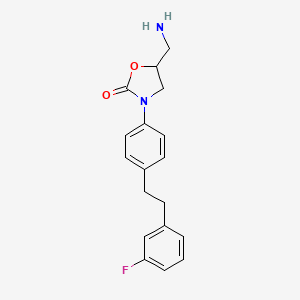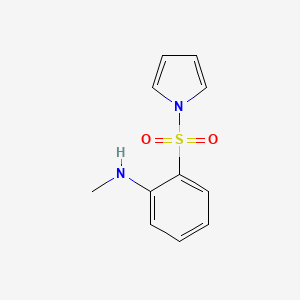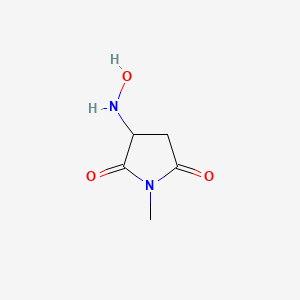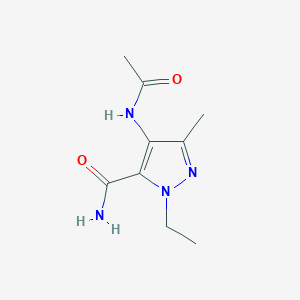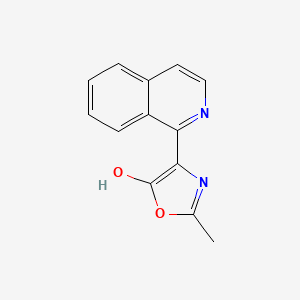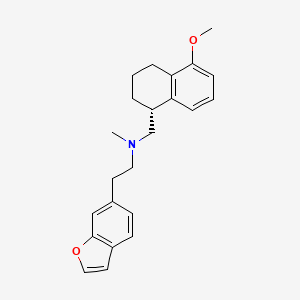
2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is an organic compound with a complex structure It is characterized by the presence of two oxazole rings attached to a central phenylene group, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4-methyl-1,2-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediates and their subsequent reaction to form the final product. The process may also include purification steps to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,2’-methylenebis(6-(1,1-dimethylethyl)-4-methyl-phenol): A compound with a similar phenylene structure but different substituents.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another compound with a similar core structure but different functional groups.
Uniqueness
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its specific combination of oxazole rings and methyl-substituted phenylene group
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-7-12(14-18-16(2,3)9-20-14)13(8-11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3 |
Clave InChI |
MSYTXJHGQKDFLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC(CO2)(C)C)C3=NC(CO3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
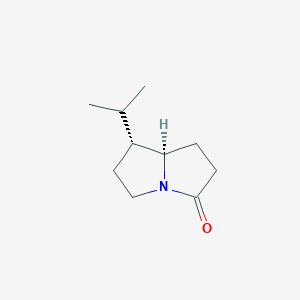
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
